![molecular formula C24H20S5 B14270006 2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene CAS No. 138537-85-6](/img/structure/B14270006.png)
2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene typically involves the following steps:
Formation of Ethylthiophene: The initial step involves the synthesis of 5-ethylthiophene through the alkylation of thiophene with ethyl halides in the presence of a strong base like sodium hydride.
Coupling Reaction: The next step involves the coupling of 5-ethylthiophene units. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Cyclization: Finally, the cyclization of the coupled product forms the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nitrating agents, and other electrophiles in the presence of catalysts like iron(III) chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or other substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic semiconductors, conductive polymers, and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene depends on its specific application. In organic electronics, for example, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in organic semiconductors. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as a fluorescent brightener and optical brightener.
Thiophene-2-boronic acid pinacol ester: Used in the synthesis of more complex thiophene derivatives.
Uniqueness
2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene is unique due to its specific substitution pattern and the presence of multiple thiophene rings, which confer distinct electronic properties. This makes it particularly valuable in applications requiring high-performance materials, such as organic electronics and advanced polymers.
Eigenschaften
CAS-Nummer |
138537-85-6 |
|---|---|
Molekularformel |
C24H20S5 |
Molekulargewicht |
468.8 g/mol |
IUPAC-Name |
2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C24H20S5/c1-3-15-5-7-17(25-15)19-9-11-21(27-19)23-13-14-24(29-23)22-12-10-20(28-22)18-8-6-16(4-2)26-18/h5-14H,3-4H2,1-2H3 |
InChI-Schlüssel |
BUEZPQYRBLEAKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


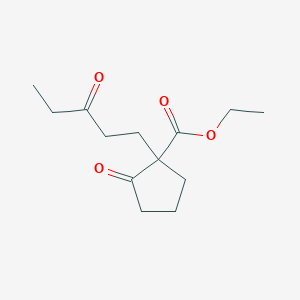

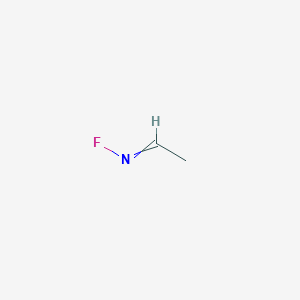

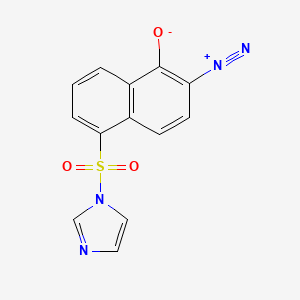
![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
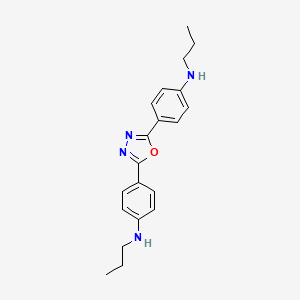
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
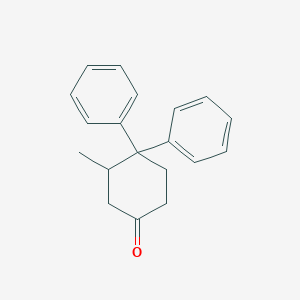
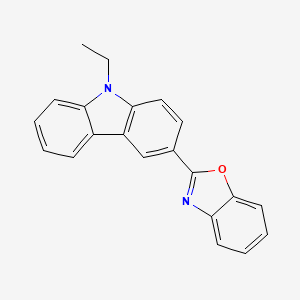
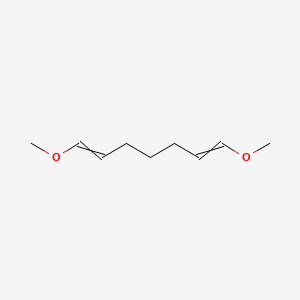
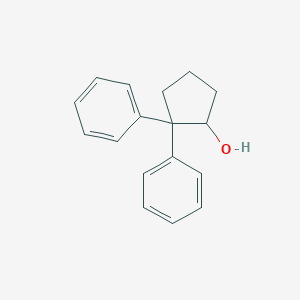

![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)
